1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-phenylurea
Description
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-phenylurea is a urea derivative characterized by a benzyl group at the N1 position, a morpholine-substituted propyl chain at the same N1 position, and a phenyl group at the N3 position.
Properties
IUPAC Name |
1-benzyl-1-(3-morpholin-4-ylpropyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-21(22-20-10-5-2-6-11-20)24(18-19-8-3-1-4-9-19)13-7-12-23-14-16-26-17-15-23/h1-6,8-11H,7,12-18H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRMVPCTJMSXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-phenylurea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 3-chloropropylmorpholine to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-phenylurea, allowing for comparative analysis of their physicochemical and functional properties:
1-(3,4-Dimethoxybenzyl)-1-[3-(4-morpholinyl)propyl]-3-phenylurea
- Molecular Formula : C₂₃H₃₁N₃O₄
- Key Structural Differences : Incorporation of 3,4-dimethoxybenzyl at N1 instead of benzyl.
- The dimethoxybenzyl moiety may alter binding affinity in biological systems due to steric and electronic effects .
| Parameter | This compound | 1-(3,4-Dimethoxybenzyl)-1-[3-(4-morpholinyl)propyl]-3-phenylurea |
|---|---|---|
| Molecular Weight (g/mol) | Not provided in evidence | 413.518 |
| Substituent at N1 | Benzyl | 3,4-Dimethoxybenzyl |
| Calculated LogP* | Higher (due to lack of polar methoxy groups) | Lower (polar methoxy groups enhance hydrophilicity) |
*LogP estimated based on substituent contributions.
3-[3-(Dimethylamino)propyl]-1-phenylurea
- Molecular Formula : C₁₂H₁₉N₃O
- Key Structural Differences: Replaces the benzyl and morpholinylpropyl groups with a dimethylaminopropyl chain.
- Functional Implications: The dimethylamino group introduces a basic nitrogen, increasing water solubility at physiological pH compared to the morpholine-containing compound. Reduced steric bulk may enhance membrane permeability but decrease target specificity .
| Parameter | This compound | 3-[3-(Dimethylamino)propyl]-1-phenylurea |
|---|---|---|
| Molecular Weight (g/mol) | Not provided in evidence | 221.30 |
| Key Functional Groups | Benzyl, morpholinylpropyl | Dimethylaminopropyl |
| Toxicity Profile | Unknown (limited data) | Caution advised (uninvestigated toxicology) |
Functional and Pharmacological Insights from Related Compounds
- Hydrogen Bonding and Crystal Packing : Urea derivatives often exhibit strong hydrogen-bonding networks due to the urea carbonyl and NH groups . The morpholine ring in this compound may adopt specific puckering conformations (e.g., chair or boat) that influence crystal packing and solubility .
- Therapeutic Potential: Morpholine-containing compounds, such as those in patent EP20230830A, are explored as Toll-like receptor (TLR) antagonists for autoimmune diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
